BenchChemオンラインストアへようこそ!

5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole

Lipophilicity Drug-likeness Membrane permeability

Uniquely combines a reactive 5-chloro leaving group for nucleophilic aromatic substitution with a meta-phenoxyphenyl substituent (logP 4.423, ~100× more lipophilic than unsubstituted phenyl analog). The 5-chloro handle enables late-stage diversification with amines, alkoxides, or thiols, while the 3-phenoxyphenyl group anchors in hydrophobic pockets. This scaffold maps onto the validated 1,2,4-oxadiazole antibiotic pharmacophore, enabling scaffold-hopping for novel MRSA IP. Also serves as a PROTAC precursor—the C5 chlorine provides a linker attachment point for E3 ligase conjugation. Procure for SAR studies and parallel library synthesis.

Molecular Formula C14H9ClN2O2
Molecular Weight 272.68 g/mol
CAS No. 1183803-32-8
Cat. No. B1523308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole
CAS1183803-32-8
Molecular FormulaC14H9ClN2O2
Molecular Weight272.68 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NOC(=N3)Cl
InChIInChI=1S/C14H9ClN2O2/c15-14-16-13(17-19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H
InChIKeyUVORXEAUVSBUDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole (CAS 1183803-32-8): Physicochemical Identity and Structural Context for Procurement Decisions


5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole (CAS 1183803-32-8, MW 272.68 g/mol, molecular formula C14H9ClN2O2) is a disubstituted 1,2,4-oxadiazole bearing a 5-chloro substituent and a 3-(3-phenoxyphenyl) group [1]. The compound is supplied as a solid with a reported purity of 95% (Enamine catalog EN300-82025), a melting point of 50–52 °C, and a measured/predicted logP of 4.423 [1]. The 5-chloro substituent provides a reactive handle for nucleophilic aromatic substitution, distinguishing it from 5-alkyl or 5-aryl analogs that lack this synthetic versatility . This compound belongs to the broader 1,2,4-oxadiazole class, which has been validated as a scaffold for antibiotic discovery targeting Gram-positive pathogens including MRSA, though specific bioactivity data for this exact compound remain unpublished in the peer-reviewed literature [2].

Why Generic Substitution Fails for 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole: Lipophilicity, Meta-Phenoxy Topology, and the 5-Chloro Reactive Handle


The 1,2,4-oxadiazole scaffold is chemically diverse; however, specific substitution patterns produce large shifts in physicochemical properties that render simple analog interchange scientifically unsound. The target compound's measured logP of 4.423 [1] is approximately 1.9–2.1 log units higher than that of the unsubstituted phenyl analog 5-chloro-3-phenyl-1,2,4-oxadiazole (logP 2.33–2.39) , representing a roughly 80–125× increase in lipophilicity that profoundly alters membrane partitioning, solubility, and protein binding. The meta-phenoxy orientation on the 3-phenyl ring introduces distinct electronic and steric topology compared to para-substituted or unsubstituted analogs, affecting target engagement in ways that cannot be predicted from simpler congeners [2]. Furthermore, the 5-chloro group is not merely a substituent but a synthetic diversification point—unlike 5-methyl or 5-H analogs, it enables late-stage functionalization via nucleophilic displacement, a capability that generic replacement compounds lacking this handle cannot replicate .

Quantitative Differentiation Evidence: 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole vs. Closest Structural Analogs


Lipophilicity (logP) Advantage: 80–125× Higher Partition Coefficient vs. Simplified Phenyl Analogs

The target compound exhibits a measured logP of 4.423 [1]. In direct comparison, 5-chloro-3-phenyl-1,2,4-oxadiazole—lacking the phenoxy extension—has a reported logP of 2.33–2.39 . The 5-methyl analog 5-methyl-3-phenyl-1,2,4-oxadiazole has a logP of 2.28–2.36 [2]. The calculated difference of approximately +2.0 logP units corresponds to a ~100-fold higher octanol–water partition coefficient for the target compound. This magnitude of lipophilicity difference cannot be bridged by simple concentration adjustment and fundamentally alters the compound's behavior in lipid-rich environments such as cell membranes and hydrophobic protein binding pockets [3].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count: Differentiated Molecular Recognition Profile vs. Des-phenyloxy Analogs

The target compound contains four hydrogen bond acceptors (two from the oxadiazole ring N and O atoms, one from the phenoxy ether oxygen, and one from the oxadiazole ring oxygen), compared to three H-bond acceptors in 5-chloro-3-phenyl-1,2,4-oxadiazole [1]. The estimated TPSA of the target compound is approximately 48.1 Ų (38.9 Ų from the oxadiazole core plus ~9.2 Ų from the diphenyl ether oxygen), whereas 5-chloro-3-phenyl-1,2,4-oxadiazole has a reported TPSA of 38.92 Ų . This ~24% increase in polar surface area, combined with the additional H-bond acceptor, alters the compound's capacity for directed hydrogen bonding with biological targets and influences passive membrane permeability in a manner distinct from the simpler phenyl analog [2].

Polar surface area Hydrogen bonding Molecular recognition

Molecular Weight Differentiation: 51% Larger Than the Minimal Phenyl Analog, Impacting Passive Diffusion and Solubility

The target compound has a molecular weight of 272.68 g/mol [1]. The closest simplified analog, 5-chloro-3-phenyl-1,2,4-oxadiazole, has a molecular weight of 180.59 g/mol , representing a 92.09 g/mol (51%) increase. This molecular weight difference exceeds the typical threshold for congeneric series interchangeability and directly impacts aqueous solubility, with the higher MW compound expected to exhibit lower intrinsic solubility per the general solubility–MW relationship [2]. The 5-methyl analog (MW 160.17 g/mol) is even further removed, at 70% smaller. These MW differences are large enough to shift the compound across solubility classification boundaries in drug discovery screening cascades.

Molecular weight Lipinski parameters Solubility

Synthetic Diversification Potential: The 5-Chloro Leaving Group Enables Late-Stage Functionalization Absent in 5-Alkyl and 5-H Analogs

The 5-chloro substituent on the 1,2,4-oxadiazole ring is susceptible to nucleophilic aromatic substitution (SNAr), enabling replacement with amines, alkoxides, thiols, and other nucleophiles to generate structurally diverse derivative libraries . This is a class-level feature shared by 5-chloro-1,2,4-oxadiazoles but absent in 5-methyl, 5-ethyl, 5-H, or 5-aryl analogs, which are inert toward SNAr under standard conditions. Within the class of 5-chloro-1,2,4-oxadiazoles, the target compound is distinguished by its 3-(3-phenoxyphenyl) group, which imparts higher lipophilicity and a distinct hydrogen-bonding profile compared to simpler 3-aryl analogs [1]. The combination of a reactive C5 position and a functionalized C3 aromatic group makes this compound a versatile intermediate for generating focused libraries that explore both vectors simultaneously [2].

Synthetic chemistry Late-stage functionalization Building block utility

Purity Specification and Solid-State Identity: Defined Melting Point and 95% Purity Enable Reproducible Weighing and Formulation

The target compound is supplied with a minimum purity specification of 95% (HPLC) and a reported melting point of 50–52 °C, indicating a crystalline solid at ambient storage conditions [1]. In contrast, many closely related 5-chloro-3-aryl-1,2,4-oxadiazoles, such as 5-chloro-3-phenyl-1,2,4-oxadiazole (mp 37–38 °C), are low-melting solids or oils at room temperature, complicating accurate weighing and formulation . The 50–52 °C melting point provides a wider margin against ambient-temperature softening, improving handling reproducibility in automated liquid handling and solid dispensing workflows. The defined purity specification (95%) also provides a known baseline for calculating accurate concentrations in assay-ready solutions, whereas analogs sold at lower or unspecified purity introduce uncontrolled variability .

Purity Quality control Solid-state characterization

Class-Level Antibacterial Validation: 1,2,4-Oxadiazole Scaffold with Phenoxyphenyl Substitution Is Efficacious Against MRSA In Vivo (Class Inference)

Although no published MIC data exist for the specific compound 5-chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole, the structurally related compound 5-(1H-indol-5-yl)-3-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,2,4-oxadiazole (antibiotic 75b) demonstrated efficacy in a mouse model of MRSA infection with a long half-life, high volume of distribution, and low clearance, and was orally bioavailable and bactericidal [1]. This class-level evidence establishes that 1,2,4-oxadiazoles bearing phenoxyphenyl substitution at the 3-position can achieve in vivo antibacterial activity against clinically relevant Gram-positive pathogens. The target compound differs from 75b at the 5-position (chloro vs. indolyl) and in the phenoxy substitution pattern (meta-phenoxy at 3-phenyl vs. para-trifluoromethylphenoxy at 4-phenyl), representing a distinct chemical space within the validated pharmacophore [2]. Importantly, the class-level data provides confidence that the 3-phenoxyphenyl-1,2,4-oxadiazole substructure is compatible with antibacterial activity, while the specific 5-chloro substitution offers a vector for further optimization distinct from the indole-bearing lead [3].

Antibacterial MRSA Oxadiazole antibiotics

Optimal Research and Industrial Application Scenarios for 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole Based on Verified Differentiation Evidence


Medicinal Chemistry Library Synthesis: Late-Stage Diversification via SNAr at the 5-Chloro Position

The 5-chloro substituent serves as a reactive handle for nucleophilic aromatic substitution, enabling parallel synthesis of derivative libraries with diverse amines, alkoxides, or thiols at the C5 position . The 3-(3-phenoxyphenyl) group provides a pre-installed lipophilic fragment (logP 4.423) that anchors the compound in hydrophobic binding pockets while the C5 vector explores additional interactions [1]. This scenario is uniquely suited to this compound relative to 5-methyl or 5-H analogs, which lack the reactive C5 handle and would require de novo synthesis for each analog.

Antibacterial Lead Optimization: Exploring Chemical Space Adjacent to the Validated Oxadiazole Antibiotic Pharmacophore

The 1,2,4-oxadiazole class has demonstrated in vivo efficacy against MRSA with oral bioavailability, as exemplified by antibiotic 75b . The target compound occupies adjacent chemical space—retaining the phenoxyphenyl substructure critical for activity while diverging at the 5-position (chloro vs. indolyl) and phenoxy regiochemistry (meta vs. para). This scaffold-hopping opportunity allows exploration of novel IP space while maintaining the core pharmacophore elements validated in the antibiotic program [1]. Procurement of this compound enables structure–activity relationship studies that map the tolerability of the 5-position to chloro substitution, a key parameter for lead optimization.

Physicochemical Probe Compound: High-LogP Reference for Membrane Partitioning and Protein Binding Studies

With a measured logP of 4.423 and a molecular weight of 272.68 g/mol, this compound serves as a well-characterized lipophilic probe for calibrating chromatographic logP determination methods, benchmarking membrane partitioning in PAMPA or cell-based permeability assays, and assessing non-specific protein binding in equilibrium dialysis experiments. Its defined melting point (50–52 °C) and 95% purity specification enable accurate preparation of stock solutions at known concentrations, supporting reproducible physicochemical profiling across laboratories [1].

Building Block for PROTAC and Bifunctional Molecule Synthesis

The combination of a reactive 5-chloro leaving group and a 3-phenoxyphenyl moiety with substantial lipophilic surface area makes this compound a suitable precursor for synthesizing bifunctional degraders (PROTACs) or other chimeric molecules. The C5 position can be elaborated with a linker bearing a terminal functional group (e.g., amine, alkyne) for conjugation to an E3 ligase ligand, while the 3-phenoxyphenyl group engages the target protein of interest . The high logP of the phenoxyphenyl fragment may also contribute favorably to the physicochemical properties of the final bifunctional molecule, which often suffer from excessive polarity [1].

Quote Request

Request a Quote for 5-Chloro-3-(3-phenoxyphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.